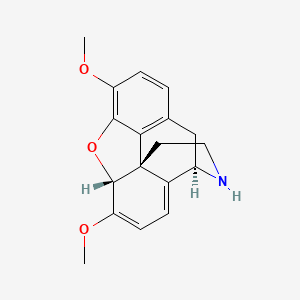

17-Northebaine

Description

Historical Context and Strategic Importance as a Synthetic Intermediate

The journey of opioid research has been significantly shaped by the chemical versatility of alkaloids extracted from the opium poppy (Papaver somniferum). Thebaine, a major alkaloid constituent, has long been recognized not for its direct therapeutic effects, which are limited and often stimulatory, but for its immense potential as a synthetic precursor ineosopen.orgwikipedia.orgtaylorandfrancis.com. Historically, the focus was on isolating and modifying morphine and codeine. However, as synthetic methodologies advanced, thebaine's unique conjugated diene system and its N-methyl group became focal points for chemical manipulation ineosopen.org.

Structural Relationship within the Morphinan (B1239233) Alkaloid Scaffold

17-Northebaine is intrinsically linked to the broader morphinan alkaloid family, characterized by a tetracyclic core structure. The morphinan scaffold comprises four fused rings (A, B, C, and D) and features several stereocenters, with the configurations at positions C9, C13, and C14 being particularly critical for pharmacological activity mdpi.com.

Thebaine itself possesses a characteristic 6,7,8,14-tetradehydro-4,5α-epoxymorphinan structure, distinguished by methoxy (B1213986) groups at positions C3 and C6, and importantly, a methyl group attached to the nitrogen atom at position N17 wikipedia.org. This compound, with the molecular formula C18H19NO3 and a molecular weight of approximately 297.35 g/mol , is structurally defined by the absence of this N17-methyl group, featuring a hydrogen atom at this position instead lgcstandards.comcaymanchem.comnih.gov. This seemingly minor structural alteration—the replacement of a methyl group with a hydrogen atom at the nitrogen—significantly alters the molecule's reactivity and opens up new avenues for synthetic modification, particularly at the N17 position.

Table 1: Comparison of Thebaine and this compound

| Feature | Thebaine | This compound |

| N17 Substituent | Methyl (CH₃) | Hydrogen (H) |

| Molecular Formula | C₁₉H₂₁NO₃ | C₁₈H₁₉NO₃ |

| Molecular Weight | ~311.37 g/mol | ~297.35 g/mol |

| Primary Role | Natural precursor, direct Diels-Alder substrate | Intermediate for N-alkylation and modified Diels-Alder reactions, precursor to N-substituted analogs |

| Key Structural Note | Possesses N-methyl group | Lacks N-methyl group, has reactive N-H |

Overview of Research Trajectories in Thebaine-Derived Chemical Biology

Research trajectories involving thebaine and its derivatives, including this compound, primarily focus on exploiting the molecule's inherent reactivity to synthesize novel opioid ligands with tailored pharmacological profiles. The presence of the conjugated diene system in ring C of the morphinan scaffold, coupled with the modifiable N17 position in intermediates like this compound, makes these compounds exceptionally valuable in medicinal chemistry.

One significant research avenue involves Diels-Alder cycloaddition reactions . Thebaine's diene system readily participates in [4+2] cycloadditions with various dienophiles, leading to the formation of complex bridged structures ineosopen.orgmdpi.comnih.gov. When this compound, or its N-formyl derivative, is subjected to these reactions, it allows for the synthesis of modified ethenoisomorphinan and ethenomorphinan derivatives. For instance, reactions with methyl vinyl ketone yield acetyl-substituted adducts, while reactions with nitroethene produce nitro-substituted compounds, which can be further elaborated capes.gov.brmdpi.comnih.gov. These adducts serve as advanced intermediates for creating potent analgesics and receptor antagonists.

Another critical research trajectory centers on N-alkylation . The N-H group in this compound is readily alkylated with various electrophiles. This pathway is fundamental for synthesizing compounds where the N-methyl group of thebaine is replaced with different substituents, such as the cyclopropylmethyl group found in buprenorphine or the allyl group in naloxone (B1662785) precursors. Such modifications are crucial for developing opioid ligands with partial agonism, antagonist activity, or altered receptor selectivity, aiming to achieve pain relief with reduced side effects or to treat opioid addiction mdpi.comnih.govresearchgate.net.

In essence, research involving this compound is geared towards:

Developing novel opioid analgesics: By systematically varying substituents at the N17 position and modifying the core morphinan structure through Diels-Alder chemistry.

Creating opioid antagonists and partial agonists: Synthesizing compounds with specific receptor binding profiles for use in addiction treatment and overdose reversal.

Structure-Activity Relationship (SAR) studies: Understanding how structural modifications impact receptor interaction and pharmacological response.

Structure

3D Structure

Properties

CAS No. |

2579-67-1 |

|---|---|

Molecular Formula |

C18H19NO3 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(4R,7aR,12bS)-7,9-dimethoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C18H19NO3/c1-20-13-5-3-10-9-12-11-4-6-14(21-2)17-18(11,7-8-19-12)15(10)16(13)22-17/h3-6,12,17,19H,7-9H2,1-2H3/t12-,17+,18+/m1/s1 |

InChI Key |

QKQQEIVDLRUZRP-UUWFMWQGSA-N |

Isomeric SMILES |

COC1=C2C3=C(C[C@@H]4C5=CC=C([C@@H]([C@@]53CCN4)O2)OC)C=C1 |

Canonical SMILES |

COC1=C2C3=C(CC4C5=CC=C(C(C53CCN4)O2)OC)C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 17 Northebaine

Total Synthesis Approaches to the Thebaine/Northebaine Core

Semisynthetic Routes from Natural Precursors (e.g., Thebaine, Oripavine)

The most practical and widely utilized methods for obtaining 17-northebaine rely on its direct derivation from naturally occurring opium alkaloids, primarily thebaine and, to a lesser extent, oripavine. These routes capitalize on the availability of these precursors from the opium poppy (Papaver somniferum) scirp.orgbenthamscience.com.

The conversion of thebaine to this compound involves the selective removal of the methyl group attached to the nitrogen atom at the 17-position. Several chemical methods have been developed to achieve this transformation efficiently:

Diethyl Azodicarboxylate (DEAD): This reagent has proven effective for the N-demethylation of thebaine. Careful addition of one equivalent of DEAD can lead to the formation of northebaine. If used in excess, DEAD can also undergo a [4+2] cycloaddition with the diene system of thebaine, leading to complex rearrangements scirp.orgchim.it.

Von Braun Reaction: Traditionally, the von Braun reaction, employing cyanogen (B1215507) bromide, has been used for N-demethylation. However, this method often requires protection of other functional groups and can lead to side reactions or scission of other bonds within the morphinan (B1239233) skeleton chim.itcdnsciencepub.com.

Polonovski-Type Reactions: Modifications of the Polonovski reaction, often involving the formation of N-oxide hydrochloride salts followed by treatment with reducing agents or specific catalysts like Fe(II)SO4 or ferrocene, can also yield the N-nor derivatives scirp.orgchim.it.

Fe(III)-TAML Catalysis: The use of Fe(III)-TAML catalysts with hydrogen peroxide has been explored for the oxidative N-demethylation of thebaine, offering a more benign catalytic system rsc.org.

Electrochemical Methods: TEMPO-mediated electrochemical oxidation has also been developed as an efficient method for the N-demethylation of opiates, including thebaine, yielding noropiates in good yields researchgate.net.

Table 1: N-Demethylation Methods for Thebaine to this compound

| Method/Reagent | Conditions | Yield/Efficiency | Reference Snippet |

| Diethyl azodicarboxylate (DEAD) | Careful addition of 1 equivalent | Variable | scirp.org, chim.it |

| Von Braun Reaction (Cyanogen Bromide) | Requires phenol (B47542) protection; can cause side reactions | Variable | chim.it, cdnsciencepub.com |

| Polonovski-type Reaction (e.g., Fe(II)SO4) | N-oxide hydrochloride salt treatment | Good | scirp.org, chim.it |

| Fe(III)-TAML Catalyst | H₂O₂ as oxidant | Good conversion | rsc.org |

| TEMPO-Mediated Electrochemistry | Aqueous solvent, batch cell, porous glassy carbon electrodes, room temperature | Up to 83% | researchgate.net |

N-protected derivatives, such as N17-formyl-northebaine and N17-benzyl-northebaine, are important intermediates, particularly for facilitating subsequent chemical transformations like Diels-Alder cycloadditions. The introduction of a formyl group onto the nitrogen of northebaine (or its precursors) is typically achieved by reacting the secondary amine with ethyl formate (B1220265) in the presence of a catalyst mdpi.comresearchgate.net. These N-protected intermediates are crucial for reactions where the basic piperidine (B6355638) nitrogen of northebaine might interfere, such as in the polymerization of certain dienophiles mdpi.com. For instance, N17-formyl-northebaine readily undergoes Diels-Alder reactions with dienophiles like nitroethene or methyl vinyl ketone, leading to the formation of bridged morphinan structures mdpi.comresearchgate.net. N17-benzyl-northebaine is also a recognized intermediate in the synthesis of potent opioid ligands like diprenorphine (B84857) and buprenorphine mdpi.com.

Regioselective Functionalization and Derivatization Strategies of the Morphinan Skeleton

The morphinan skeleton, including that of this compound, offers multiple sites for regioselective functionalization, enabling the synthesis of diverse analogues with modulated pharmacological properties.

The presence of a conjugated diene system between C6 and C8 in the C-ring of thebaine and its derivatives, including northebaine, makes them excellent substrates for Diels-Alder [4+2] cycloaddition reactions soton.ac.ukresearchgate.netscirp.orgmdpi.comresearchgate.netoup.comwipo.int. This reaction is a cornerstone for introducing structural rigidity and creating bridged morphinan systems, such as the 6,14-ethenomorphinans, which exhibit significantly enhanced analgesic potency soton.ac.ukmdpi.comoup.com.

The regioselectivity and stereoselectivity of these Diels-Alder reactions are influenced by the dienophile and the substituents on the morphinan skeleton. For example, the Diels-Alder reaction of N17-formyl-northebaine derivatives with dienophiles like methyl vinyl ketone or nitroethene typically proceeds via addition to the α-face of the diene, leading to the formation of 6,14-etheno bridged structures mdpi.comresearchgate.net. Modifications, such as the removal of the 6-methoxy group, can influence the face selectivity of the cycloaddition mdpi.com.

Table 2: Diels-Alder Reactions of Morphinan Derivatives

| Diene Precursor | Dienophile | Conditions | Major Product Type | Reference Snippet |

| Thebaine | Methyl vinyl ketone | Heat | 6,14-Ethenomorphinan adducts | soton.ac.uk |

| N17-Formyl-northebaine | Methyl vinyl ketone | Microwave heating | 7α-acetyl-6α,14α-ethenoisomorphinan | researchgate.net |

| N17-Formyl-northebaine | Nitroethene | Benzene, reflux | 8α-nitro-6α,14α-adducts, 7α-nitro-6α,14α-adducts | mdpi.com |

| N17-Formyl-6-demethoxynorthebaine | Nitroethene | Benzene, reflux, 60 h | Complex mixture, incl. 8β-nitro-6β,14β-isomer | mdpi.com, researchgate.net |

| Thebaine-5β-methanol | Ethyl acrylate | Toluene, reflux | Doubly bridged derivatives | mdpi.com |

The D-ring of the morphinan skeleton, comprising the piperidine ring, is critical for opioid receptor interaction. Modifications here often involve N-alkylation or the introduction of specific substituents that can influence receptor binding and signaling. While direct D-ring modifications on this compound are less extensively detailed in the provided snippets compared to C-ring modifications, the general morphinan skeleton possesses multiple chiral centers (C5, C6, C9, C13, C14) mdpi.comacs.orgnih.gov. Stereoselective transformations are therefore paramount in synthesizing specific opioid ligands. For example, the stereospecific reduction of the C6 ketone in related morphinan-6-ones to introduce a 6β-hydroxyl group has been achieved using reagents like formamidinesulfinic acid nih.gov. The C14 position is also a common site for functionalization, often involving oxidation or the introduction of hydroxyl groups, which significantly impacts pharmacological activity scirp.orgnih.gov. The synthesis of N-substituted derivatives from this compound, such as N-cyclopropylmethyl-northebaine, is a key step in accessing potent antagonists and agonists, highlighting the importance of controlling the stereochemistry at the nitrogen center and other chiral positions during derivatization google.com.

Modifications at the N17 Position and their Impact on Reaction Outcomes

The N17 nitrogen atom in thebaine and its derivatives is a tertiary amine, contributing to the molecule's basicity. This basicity can significantly impact the course of chemical reactions, sometimes leading to undesirable side reactions such as polymerization, particularly in cycloaddition reactions. Strategic modifications at the N17 position are employed to control reactivity, enable specific transformations, and tailor the pharmacological profiles of derived compounds.

N-Formylation and its Effect on Cycloadditions: A key modification involves the N-formylation of the N17 nitrogen. When thebaine is subjected to reactions with certain dienophiles, such as nitroethene, its inherent basicity at N17 can promote polymerization, hindering the desired cycloaddition. However, by converting thebaine to N17-formyl-northebaine, the basicity of the nitrogen is attenuated. This formylation is typically achieved using reagents like ethyl formate, often in the presence of a catalyst researchgate.net. The resulting N17-formyl-northebaine exhibits a reduced tendency for polymerization and readily undergoes Diels-Alder cycloaddition with dienophiles like nitroethene, yielding specific stereoisomers, such as the 7α-nitro adduct mdpi.com. This transformation highlights how a simple modification at N17 can dramatically alter the reaction pathway, shifting it from an uncontrolled polymerization to a controlled and stereoselective cycloaddition, thereby enabling the synthesis of complex bridged morphinan structures mdpi.com.

Influence of N17 Substituents on Reactivity: The nature of the substituent at the N17 position can also influence the stereochemical outcome and the ratio of products formed in reactions like the Diels-Alder cycloaddition. Studies involving N17-substituted northebaine derivatives reacting with dienophiles such as 1-indenone have demonstrated that variations in the N17 substituent can lead to altered product distributions, underscoring the importance of this position in directing reaction selectivity nih.gov.

N-Demethylation and Subsequent N-Alkylation: N-demethylation of thebaine yields N-northebaine, a secondary amine. This transformation is crucial as it provides a reactive site at N17 for further functionalization. The secondary amine in N-northebaine can be readily alkylated with various electrophiles, such as alkyl halides. This N-alkylation strategy is fundamental in the synthesis of many pharmacologically active morphinan derivatives, including potent opioid antagonists like naltrexone (B1662487) (achieved via N-cyclopropylmethyl substitution) and naloxone (B1662785) (via N-allyl substitution), which are synthesized from precursors like noroxymorphone (B159341) chim.itgoogle.comgoogle.comgoogle.com. These modifications at N17 are essential for modulating the affinity and efficacy of these compounds at opioid receptors.

Table 1: Impact of N17 Modifications on Reaction Outcomes

| Reaction Type | N17 Modification/Substituent | Dienophile/Reagent | Outcome with Thebaine (Unmodified N17) | Outcome with N17-Modified Northebaine | Impact of Modification |

| Diels-Alder | None (Thebaine) | Nitroethene | Polymerization | N/A | N17 basicity promotes polymerization |

| Diels-Alder | Formyl (N17-formyl-northebaine) | Nitroethene | N/A | Successful cycloaddition (e.g., 7α-nitro adduct) | Attenuates basicity, enables controlled cycloaddition |

| Diels-Alder | Variable N17-substituent | 1-Indenone | Specific product ratio | Altered product ratio | Influences stereoselectivity and product distribution |

| N-Alkylation | None (N-northebaine) | Alkyl halide | N/A | Introduction of diverse alkyl groups (e.g., allyl, cyclopropylmethyl) | Precursor for pharmacologically active derivatives (e.g., antagonists) |

Catalytic Methodologies in this compound Synthesis and Modification

Catalytic methodologies are indispensable for the efficient and selective synthesis and modification of this compound and related morphinan compounds. These methods often provide advantages in terms of yield, reaction rate, selectivity, and reduced environmental impact compared to stoichiometric approaches.

Catalytic N-Demethylation for Northebaine Synthesis: The preparation of N-northebaine, a crucial intermediate for subsequent N17 functionalization, typically involves the N-demethylation of N-methylated opiates such as thebaine. Several catalytic systems have been developed for this transformation:

Iron-Catalyzed N-Demethylation: Iron(II) complexes, including tetrasodium (B8768297) 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)-TPPS] and ferrocene, have proven effective for the catalytic N-demethylation of thebaine, often facilitated by prior conversion to its N-oxide researchgate.net. These methods can yield N-northebaine efficiently. Additionally, iron powder and stainless steel have demonstrated utility in similar Polonovski-type N-demethylation reactions researchgate.net.

Palladium-Catalyzed N-Demethylation: Palladium-based catalysts are also employed for the oxidative N-demethylation of morphinan alkaloids, offering another catalytic route to N-nor derivatives chim.itresearchgate.net.

Catalytic N-Formylation and Other Functionalizations: Catalytic processes extend to other modifications at the N17 position. For instance, the N-formylation of 6-demethoxy-N-northebaine to produce 6-demethoxy-N-formyl-northebaine has been successfully achieved using ethyl formate in the presence of catalysts like "Ketjencat LA-LPV Steamed" researchgate.net.

Catalysis in Broader Morphinan Synthesis: While not always directly applied to this compound itself, catalytic strategies are integral to the synthesis of the broader morphinan scaffold and related compounds, showcasing the versatility of catalysis in this chemical domain:

Catalytic Hydrogenation: Palladium on carbon (Pd/C) is a widely used catalyst for the reduction of unsaturated bonds in various intermediates during the synthesis of morphinan derivatives google.comgoogle.com.

Transition Metal Catalysis for Backbone Assembly: Transition metal catalysts, particularly palladium, are instrumental in dearomatization coupling reactions, which are essential for constructing the core morphinan ring system from phenolic precursors capes.gov.brchinesechemsoc.org. Vanadium oxide catalysts have also been utilized in oxidative phenol coupling reactions relevant to morphinan biosynthesis upenn.edu.

Catalytic Isomerization: Allyl-transition metal complexes can catalyze the isomerization of allyl alcohol moieties to saturated ketone functionalities within morphinan structures, as exemplified by the conversion of morphine to hydromorphone google.com.

Table 2: Catalytic Methodologies in this compound Synthesis and Modification

| Reaction Type | Catalyst | Substrate(s) | Product(s) | Significance of Catalysis |

| N-Demethylation | Iron(II) complexes (Fe(II)-TPPS, Ferrocene), Iron powder, Stainless steel | Thebaine (via N-oxide) | N-Northebaine | Efficient catalytic removal of the N-methyl group, enabling subsequent N17 functionalization. |

| N-Demethylation | Palladium catalysts | Morphinan alkaloids | N-Nor derivatives | Alternative catalytic pathway for N-demethylation, often via oxidative routes. |

| N-Formylation | "Ketjencat LA-LPV Steamed" | 6-Demethoxy-N-northebaine | 6-Demethoxy-N-formyl-northebaine | Catalytic method for introducing a formyl group at N17 to modulate reactivity for cycloadditions. |

| Hydrogenation | Palladium on Carbon (Pd/C) | Unsaturated morphinan intermediates | Saturated morphinan intermediates | Catalytic reduction of double bonds, a common step in morphinan synthesis pathways. |

| Backbone Assembly | Palladium catalysts (e.g., Pd-catalyzed arene coupling) | Phenolic precursors | Morphinan scaffold | Catalytic construction of the fundamental morphinan ring system. |

| Isomerization | Allyl-transition metal complexes | Morphinans with allyl alcohol moieties | Morphinans with saturated ketone moieties | Catalytic transformation of functional groups within the morphinan structure, e.g., in the synthesis of hydromorphone. |

Compound List:

this compound

Thebaine

N17-formyl-northebaine

N17-benzyl-northebaine

N-northebaine

6-demethoxy-N-formyl-northebaine

Noroxymorphone

Naltrexone

Naloxone

Codeine

Morphine

Oxycodone

Hydromorphone

Hydrocodone

Salutaridine

Molecular Pharmacology and Receptor Interaction Studies of 17 Northebaine and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdrugdesign.org In the context of 17-Northebaine and its analogs, QSAR studies are instrumental in identifying the key molecular features that govern their interaction with opioid receptors. nih.gov This approach is vital for the rational design of new molecules with desired pharmacological properties, predicting the activity of unsynthesized compounds, and minimizing the need for extensive trial-and-error synthesis. nih.gov

The core principle of QSAR involves correlating physicochemical properties or calculated molecular descriptors of ligands with their experimentally determined biological activities, such as binding affinity or functional potency. drugdesign.org For morphinan-based compounds like northebaine analogs, relevant descriptors often include:

Steric parameters (e.g., Molar Refractivity, Es): The size and shape of substituents at various positions on the northebaine skeleton can significantly influence how the ligand fits into the receptor's binding pocket. QSAR analyses have shown that steric bulk at certain positions can either enhance or diminish activity and selectivity. nih.gov

Electronic parameters (e.g., Hammett constants, Σ): The electronic properties of substituents affect charge distribution across the molecule, influencing key interactions like hydrogen bonding and ionic interactions with receptor residues.

Hydrophobic parameters (e.g., logP): The lipophilicity of a compound is crucial for its ability to cross cell membranes and reach the receptor. QSAR models often reveal an optimal range of hydrophobicity for maximum activity. rutgers.edu

Research on related morphinan (B1239233) analogs has established several key structural-activity relationships. For instance, the nature of the substituent at the nitrogen-17 position is a critical determinant of a compound's activity. Small alkyl groups often confer agonist properties, while larger groups like allyl or cyclopropylmethyl can introduce antagonist activity. youtube.com Modifications at other positions, such as the C6-ketone or the C14-hydroxyl group, also profoundly impact the pharmacological profile. QSAR models for related compound classes have successfully demonstrated that analogs with low steric bulk at specific positions may display higher selectivity for one receptor over another, a principle that guides the design of receptor-specific ligands. nih.gov

| Structural Modification on Morphinan Scaffold | General Impact on Opioid Receptor Activity | Rationale Explored by QSAR/SAR |

| N-17 Demethylation (e.g., this compound) | Creates a secondary amine, a key site for further functionalization. | Allows for the introduction of various N-substituents that modulate efficacy (agonist vs. antagonist) and selectivity. youtube.com |

| N-17 Substitution (on N-nor base) | Larger groups (e.g., N-phenethyl) can increase affinity; specific groups (e.g., N-allyl) can confer antagonist properties. researchgate.netnih.gov | The N-substituent interacts with a specific sub-pocket in the receptor, influencing the conformational state and subsequent signaling. |

| C-5 Substitution | 5β-alkyl substitution generally leads to a decrease in affinity for µ, δ, and κ receptors. nih.gov | Steric hindrance at this position may disrupt the optimal binding pose within the receptor pocket. |

| C-6 Carbonyl to Hydroxyl | Can alter efficacy and binding affinity. | Changes in hydrogen bonding potential with receptor residues. |

| C-14 Hydroxylation | Often increases potency and can shift the profile towards antagonism. | The hydroxyl group can form an additional hydrogen bond with the receptor, stabilizing the complex. |

Ligand Binding Kinetics and Receptor Affinity Profiling

Understanding how this compound analogs bind to opioid receptors is fundamental to characterizing their pharmacological potential. This is achieved through ligand binding assays, which measure the affinity of a compound for a specific receptor. The primary output of these assays is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radiolabeled ligand. A lower Ki value signifies a higher binding affinity.

Studies on a wide range of morphinan derivatives have generated a substantial body of data on how structural modifications influence binding affinity. For example, cleavage of the 3-methyl ether to a 3-hydroxyl group in certain ethenoisomorphinans, which are synthesized from thebaine analogs, is a common strategy to enhance affinity. nih.gov Conversely, introducing a 5β-alkyl substituent on the 6α,14α-ethenoisomorphinan skeleton has been shown to decrease affinity for µ, δ, and κ opioid receptor subtypes. nih.gov The nature of the substituent at the N-17 position is also paramount; replacing the N-methyl group with an N-phenethyl group can lead to analogs with higher affinity for opioid receptors. nih.gov

| Compound Class | Modification | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Opioid Drugs | - | Human µ | 0.138 (Sufentanil) | zenodo.org |

| Opioid Drugs | - | Human µ | 1.0 (Buprenorphine) | zenodo.org |

| Opioid Drugs | - | Human µ | 1.8 (Morphine) | zenodo.org |

| Opioid Drugs | - | Human µ | 12,486 (Tramadol) | zenodo.org |

| Phenylmorphans | N-Methyl (ortho-b isomer) | κ | 3.9 | nih.gov |

| Phenylmorphans | N-Phenethyl (ortho-b isomer) | κ | 0.54 | nih.gov |

| Phenylmorphans | N-Methyl (para-b isomer) | κ | 16 | nih.gov |

| Phenylmorphans | N-Phenethyl (para-b isomer) | κ | 1.3 | nih.gov |

This table presents example data from related compound classes to illustrate the range of binding affinities observed and the impact of structural modifications. Data for this compound itself is less prevalent in comparative tables.

The classical opioid receptors are classified into three main subtypes: mu (µ), delta (δ), and kappa (κ). bohrium.com While all subtypes share significant sequence homology, particularly in their transmembrane domains, differences in their extracellular loops and binding pocket residues allow for the design of selective ligands. mdpi.com A ligand's selectivity is typically expressed as a ratio of its Ki values for different receptor subtypes (e.g., Ki(κ)/Ki(µ)). High selectivity is often a desirable property in drug design to elicit specific therapeutic effects while minimizing off-target side effects.

Targeted molecular modifications on the morphinan scaffold of northebaine can yield novel opioids that act as bi- or multifunctional ligands, targeting multiple opioid receptors simultaneously, which is an attractive alternative to purely µ-opioid receptor selective analgesics. researchgate.net For instance, research on phenylmorphans has shown that these compounds generally exhibit the greatest affinity for µ1 and µ2 receptors. nih.gov However, strategic modifications can shift this preference. For example, connecting the C-5 and C-7 substituents in certain ethenoisomorphinan series can produce a compound with high µ-selectivity. nih.gov In contrast, some N-substituted diphenethylamines derived from morphinans show extraordinary selectivity for the κ-opioid receptor. researchgate.net These findings underscore the complex role of N-substituents and other structural features in determining the subtype selectivity of morphinan-based ligands. researchgate.net

| Compound/Analog Type | Structural Feature | Predominant Receptor Selectivity |

| Phenylmorphans | Unmodified | µ1 and µ2 nih.gov |

| (+)-9α-methyl Phenylmorphan | 9α-methyl group | κ1 nih.gov |

| Ethenoisomorphinans | Connected 5- and 7-substituents | High µ-selectivity nih.gov |

| N-substituted diphenethylamines | N-CBM and N-CHM substitutions | High κ-selectivity researchgate.net |

In recent years, computational methods have become indispensable for predicting how ligands like this compound analogs will interact with their receptor targets before they are synthesized. mdpi.com Advanced molecular simulation techniques, such as metadynamics, can be applied to study the entire process of a ligand binding to and dissociating from a receptor. fda.gov These simulations provide insights into the binding pathways, the stability of the ligand-receptor complex, and the ligand's residence time at the receptor. fda.gov

Predicting binding affinity is a key application of these computational tools. nih.gov By calculating the binding energy of a docked ligand, researchers can estimate its affinity for the receptor. These models are validated by correlating the computationally predicted binding scores with experimentally determined binding affinities for a set of known compounds. nih.govresearchgate.net Such validated models can then be used to screen virtual libraries of novel this compound analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing. However, it is important to note that computational predictions can sometimes inadequately capture certain complex interactions, such as those involving hydrogen bonding with the tertiary amine, emphasizing the need for subsequent experimental validation. researchgate.net

Molecular Docking and Computational Modeling of Receptor Complexes

Molecular docking is a structure-based computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dergipark.org.tr The availability of high-resolution crystal structures of opioid receptors has significantly advanced the application of docking to understand ligand-receptor interactions at an atomic level. mdpi.com

The process involves placing a 3D model of a this compound analog into the defined binding pocket of an opioid receptor crystal structure. A scoring function is then used to evaluate the fitness of different binding poses, predicting the most energetically favorable orientation. dergipark.org.tr These models reveal crucial interactions, such as:

Ionic Interaction: A conserved salt bridge interaction between the protonated nitrogen of the ligand and a highly conserved aspartic acid residue (Asp147 in the µ-opioid receptor) in transmembrane helix 3 (TM3) is a canonical feature for most opioids. nih.gov

Hydrogen Bonds: The phenolic hydroxyl group and other hydrogen bond donors/acceptors on the ligand can form key hydrogen bonds with amino acid residues like tyrosine and histidine within the binding pocket.

Hydrophobic Interactions: The non-polar regions of the ligand engage in van der Waals and hydrophobic interactions with hydrophobic residues in the receptor, contributing significantly to binding affinity.

Molecular dynamics (MD) simulations can then be used to refine the docked complex, simulating the behavior of the ligand-receptor system over time to assess the stability of the predicted binding mode. mdpi.com Studies on various opioids have used these methods to explain their activity profiles and identify distinct subpockets within the receptor that can be exploited for designing new, more selective molecules. mdpi.comnih.gov

| Interaction Type | Key Receptor Residue (Example: µ-Opioid Receptor) | Role in Ligand Binding |

| Ionic/Salt Bridge | Asp147 (TM3) | Anchors the essential protonated amine of the morphinan scaffold. nih.gov |

| Hydrogen Bond | Tyr148 (TM3), His297 (TM6) | Stabilizes the ligand through specific hydrogen bond networks. |

| Hydrophobic Contact | Trp293 (TM6), Ile296 (TM6), Val300 (TM6) | Forms a hydrophobic pocket that accommodates the non-polar parts of the ligand. |

| π-hole Interaction | Tyr75 (TM1) | Can form interactions with specific functional groups, like the nitro group in nitazenes. nih.gov |

Receptor Signal Transduction Pathway Investigation (In Vitro/Cellular Mechanisms)

Upon binding of an agonist to an opioid receptor, a conformational change is induced, which initiates a cascade of intracellular signaling events. nih.gov The primary mechanism involves the coupling and activation of inhibitory G-proteins (Gi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov The activated G-protein also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

In recent years, the concept of "biased agonism" or "functional selectivity" has emerged, suggesting that ligands can stabilize different receptor conformations, leading to the preferential activation of one signaling pathway over another. nih.gov For opioid receptors, the two major pathways are G-protein signaling (associated with analgesia) and β-arrestin recruitment (linked to receptor desensitization, tolerance, and some side effects). nih.gov A "G-protein biased" agonist would theoretically provide pain relief with a reduced side-effect profile.

A variety of in vitro and cellular assays are employed to investigate how this compound analogs modulate these signaling pathways:

[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-proteins upon agonist binding. An increase in [³⁵S]GTPγS binding indicates that the compound is acting as an agonist or partial agonist.

cAMP Accumulation Assays: These assays directly measure the downstream effect of Gi/o protein activation. A decrease in forskolin-stimulated cAMP levels confirms agonist activity at the receptor.

β-Arrestin Recruitment Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) are used to measure the recruitment of β-arrestin to the receptor, providing a measure of a ligand's bias away from this pathway. nih.gov

By utilizing this suite of assays, researchers can build a comprehensive functional profile of novel this compound derivatives, characterizing them not only as agonists or antagonists but also defining their potential for biased signaling. nih.govnih.gov

G-Protein Coupling and Downstream Effector Modulation

Opioid receptors, the primary targets for compounds like this compound, are G-protein coupled receptors (GPCRs). The binding of an agonist to an opioid receptor initiates a conformational change in the receptor, which in turn activates an associated intracellular heterotrimeric G-protein (composed of α, β, and γ subunits). Specifically, opioid receptors couple to the Gi/o family of G-proteins. nih.gov

Upon activation, the G-protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gα subunit from the Gβγ dimer. youtube.comnih.gov Both the Gαi/o-GTP subunit and the Gβγ dimer can then modulate the activity of various downstream effector systems.

A primary downstream effect of Gi/o activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). youtube.com This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence the phosphorylation state and activity of numerous cellular proteins.

The dissociated Gβγ subunits also play a crucial role in signal transduction. They can directly interact with and modulate the activity of ion channels. For instance, Gβγ dimers can promote the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. nih.gov This hyperpolarization makes neurons less likely to fire action potentials, contributing to the analgesic effects of opioids. Additionally, Gβγ subunits can inhibit voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release from presynaptic terminals. nih.govyoutube.com

The specific efficacy and potency with which this compound and its analogs engage these G-protein coupling and downstream signaling pathways would determine their pharmacological profile. The nature of the substituent at the 17-position on the morphinan skeleton is known to play a critical role in defining the opioid activity of these compounds. nih.gov For instance, N-phenethyl substitution in some morphinans has been shown to enhance affinity and agonist potency at the µ-opioid receptor. nih.gov

Interactive Data Table: Opioid Receptor Downstream Effector Modulation

| Effector | G-Protein Subunit | Action | Consequence |

| Adenylyl Cyclase | Gαi/o | Inhibition | Decreased cAMP production |

| GIRK Channels | Gβγ | Activation | K+ efflux, membrane hyperpolarization |

| Voltage-gated Ca2+ Channels | Gβγ | Inhibition | Decreased Ca2+ influx, reduced neurotransmitter release |

| Mitogen-activated protein kinase (MAPK) cascades | Gβγ and β-arrestin pathways | Activation | Regulation of gene expression and cell growth |

Receptor Desensitization and Internalization Mechanisms (Molecular Level)

Prolonged or repeated exposure to an agonist typically leads to a diminution of the receptor's response, a phenomenon known as desensitization. For opioid receptors, a key molecular mechanism underlying desensitization is the recruitment of β-arrestins. nih.govnih.gov

Following agonist binding and G-protein activation, G-protein coupled receptor kinases (GRKs) are recruited to the intracellular domains of the activated receptor. GRKs phosphorylate specific serine and threonine residues on the receptor's C-terminal tail. nih.gov This phosphorylation event increases the receptor's affinity for β-arrestin proteins (β-arrestin 1 and β-arrestin 2).

The binding of β-arrestin to the phosphorylated receptor has two major consequences. First, it sterically hinders the coupling of the receptor to G-proteins, effectively uncoupling the receptor from its primary signaling pathway and leading to rapid desensitization. nih.gov Second, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin and adaptor protein 2 (AP2). frontiersin.org This initiates the process of clathrin-mediated endocytosis, whereby the receptor is internalized from the cell surface into intracellular vesicles called endosomes. frontiersin.orgnih.gov

Once internalized, the receptor's fate can vary. It can be dephosphorylated within the endosome and recycled back to the plasma membrane, leading to resensitization of the cellular response. Alternatively, the receptor can be targeted for degradation in lysosomes, a process known as down-regulation, which results in a longer-term reduction in the total number of receptors.

It is important to note that different opioid agonists can exhibit distinct profiles in their ability to promote β-arrestin recruitment and subsequent receptor internalization. frontiersin.orgnih.gov For example, morphine is known to be a poor inducer of µ-opioid receptor internalization compared to other opioids like etorphine or DAMGO. frontiersin.orgnih.govpnas.org This differential ability to promote receptor internalization is thought to be related to the specific conformational state the receptor adopts upon binding to different ligands, which in turn affects its interaction with GRKs and β-arrestins. The capacity of this compound and its analogs to induce receptor desensitization and internalization would be a critical determinant of their potential to produce tolerance with chronic use.

Interactive Data Table: Key Proteins in Opioid Receptor Regulation

| Protein | Function | Role in Desensitization/Internalization |

| G-protein coupled receptor kinases (GRKs) | Kinases | Phosphorylate activated opioid receptors, initiating the desensitization process. |

| β-Arrestins | Adaptor proteins | Bind to phosphorylated receptors, uncoupling them from G-proteins and recruiting endocytic machinery. |

| Clathrin | Structural protein | Forms a coated pit around the receptor, facilitating its invagination and endocytosis. |

| Adaptor Protein 2 (AP2) | Adaptor protein complex | Links the receptor-β-arrestin complex to the clathrin lattice. |

Biochemical and Biotransformation Research on 17 Northebaine

In Vitro Enzymatic Biotransformation Studies

In vitro studies are crucial for understanding the specific enzymes involved in the metabolic processing of compounds like 17-Northebaine. These investigations often focus on the role of cytochrome P450 enzymes and microbial systems.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Thebaine/Northebaine Metabolism

Cytochrome P450 (CYP) enzymes, particularly those in the CYP3 family, are significant players in the metabolism of various xenobiotics and endogenous compounds, including opioid alkaloids like thebaine. Research indicates that the O6-demethylation of thebaine is a key metabolic step, with specific CYP isoforms exhibiting differential contributions.

Studies have shown that CYP3A5 is a more potent catalyst for the O6-demethylation of thebaine compared to CYP3A4. In mammalian systems, CYP3A5 contributes approximately ten times more to this specific metabolic conversion than CYP3A4 researchgate.netresearchgate.net. While CYP3A4 is a highly abundant and versatile enzyme involved in the metabolism of a vast number of drugs and phytochemicals, CYP3A5 plays a more pronounced role in the initial O6-demethylation of thebaine medsafe.govt.nz. These enzymes are also present in various brain regions, contributing to endogenous compound metabolism and detoxification mdpi.com.

Table 1: Enzymatic Biotransformation of Thebaine by Cytochrome P450 Enzymes

| Enzyme | Role in Thebaine Metabolism | Relative Activity (vs. other CYP) | Reference(s) |

| CYP3A5 | O6-demethylation | ~10x higher than CYP3A4 | researchgate.netresearchgate.net |

| CYP3A4 | O6-demethylation | Lower contribution than CYP3A5 | researchgate.netresearchgate.net |

| CYP3 family | General metabolism | Involved in O6-demethylation | researchgate.netresearchgate.netmedsafe.govt.nzmdpi.com |

Investigations of N-Demethylation Pathways in Microorganisms

Microbial biotransformation offers an alternative and often more environmentally friendly approach to modifying complex organic molecules. Several studies have investigated the capacity of various microorganisms to perform the N-demethylation of thebaine, yielding this compound.

Specific fungal strains, such as Cunninghamella echinulata, have demonstrated significant N-demethylation activity on thebaine, producing this compound with reported yields ranging from 35-50% chim.it. Other studies indicate that Cunninghamella echinulata can achieve approximately 77% conversion of thebaine to this compound, with an activation period of about 48 hours for the biotransformation process researchgate.netresearchgate.net. Additionally, Mucor piriformis has been identified as a microorganism capable of producing this compound as a main product from thebaine researchgate.net. Research into engineered microbial systems has also explored the use of enzymes from organisms like Helicoverpa armigera (a moth) for the N-demethylation of thebaine google.com. Furthermore, Methylobacterium species, identified as "Thebainfresser," possess an enzyme known as morphinan (B1239233) N-demethylase (MND) that is capable of N-demethylating opiate alkaloids, including thebaine nih.gov.

Table 2: Microbial N-Demethylation of Thebaine to this compound

| Microorganism | Enzyme/System | Reported Conversion/Yield | Notes | Reference(s) |

| Cunninghamella echinulata | N-demethylase (MND) | 35-50% yield; ~77% conversion | 48h incubation required for activation | chim.itresearchgate.netresearchgate.net |

| Methylobacterium (Thebainfresser) | MND (morphinan N-demethylase) | Not specified | Isolated from opium poppy processing facility sludge | nih.gov |

| Helicoverpa armigera (moth) | Demethylase-CPR | Not specified | Used in engineered microbial systems | google.com |

| Mucor piriformis | Not specified | Main product is northebaine | researchgate.net |

Identification and Structural Elucidation of Research Metabolites

The identification and structural elucidation of metabolites, including those derived from thebaine or this compound, are critical for understanding metabolic pathways. This process relies heavily on advanced analytical techniques.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is fundamental for determining the molecular weight and elemental composition of metabolites, providing accurate mass measurements that aid in precise identification criver.comnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, is indispensable for establishing the detailed chemical structure, connectivity, and stereochemistry of compounds criver.comnih.govtaylorandfrancis.comfrontiersin.org. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful platform for separating, detecting, and identifying metabolites within complex biological matrices taylorandfrancis.comfrontiersin.orgnih.gov. Preliminary analysis of metabolite profiles can also be achieved using techniques like High-Performance Thin-Layer Chromatography (HPTLC) and LC/ESI-MS researchgate.net. More advanced methods, such as micro-Electron Diffraction (microED), are emerging as powerful tools for high-resolution structural determination of complex molecules, often used in conjunction with other techniques in integrated workflows nih.govfrontiersin.org.

Table 3: Analytical Techniques for Metabolite Identification and Structural Elucidation

| Technique | Primary Use in Metabolite Studies | Relevance to Alkaloids | Reference(s) |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Identification of metabolites, structural fragments | criver.comtaylorandfrancis.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement | Precise identification of molecular formulas | criver.comnih.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, connectivity, stereochemistry | Determining detailed chemical structure | criver.comnih.govtaylorandfrancis.comfrontiersin.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, detection, identification | Analyzing complex mixtures, identifying metabolites | taylorandfrancis.comfrontiersin.orgnih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and preliminary analysis | Evaluating metabolite profiles | researchgate.net |

| LC/ESI-MS | Separation and mass analysis | Evaluating metabolite profiles | researchgate.net |

| Micro-Electron Diffraction (microED) | High-resolution structural determination | Advanced technique for complex molecules, used in integrated workflows | nih.govfrontiersin.org |

Non-Enzymatic Chemical Rearrangements and Degradation Pathways in Controlled Systems

The stability of this compound and its precursor, thebaine, under various chemical conditions is an important aspect of their study. Thebaine, in particular, possesses a reactive enol ether at the C-6 position, which can be susceptible to cleavage, leading to rearrangement reactions and decomposition products such as thebenine and neodihydrothebaine chim.itscirp.org.

Under Lewis acid catalysis, thebaine can undergo rearrangement reactions when reacted with dienophiles, potentially forming degradation products mdpi.com. Furthermore, exposure to strongly acidic or alkaline conditions, especially at elevated temperatures, can result in decomposition or skeletal rearrangements of morphinan structures chim.it. These chemical vulnerabilities highlight the need for controlled conditions when studying these compounds chemically.

Table 4: Chemical Pathways Leading to Thebaine/Northebaine Rearrangement or Degradation

| Condition/Reagent | Observed Effect | Product/Outcome | Reference(s) |

| Lewis acid catalysis (e.g., AlCl3) | Rearrangement reactions, degradation | Thebenine, neodihydrothebaine | mdpi.com |

| Cleavage of C-6 enol methyl ether | Rearrangement reactions, decomposition | Unspecified decomposition products | chim.itscirp.org |

| Strong acidic or alkaline conditions at elevated temperatures | Decomposition or skeletal rearrangements | Unspecified products | chim.it |

Biosynthetic Intermediacy in Non-Human Systems

While this compound is primarily studied for its biotransformation, its precursor, thebaine, is a well-established intermediate in the biosynthesis of various morphinan alkaloids in plants, particularly within the Papaver genus. In certain poppy species, such as Papaver bracteatum and Papaver orientale, the biosynthetic pathway leads to thebaine, which can then be O-demethylated at the C-3 position to form oripavine scirp.org. Enzymes like thebaine 6-O-demethylase (T6ODM) and codeine O-demethylase (CODM) are involved in these plant biosynthetic processes scirp.orgqut.edu.au.

In the context of microbial systems, the N-demethylation of thebaine to this compound, as discussed in section 4.1.2, demonstrates that northebaine can be a product of microbial biotransformation, rather than a direct intermediate in a de novo biosynthetic pathway in these organisms. However, the ability of microbes to transform thebaine into northebaine highlights their role in the broader metabolic landscape of these alkaloids outside of mammalian systems chim.itresearchgate.netresearchgate.net.

Table 5: Biosynthetic and Microbial Transformation Roles

| Organism/System | Process | Transformation | Significance | Reference(s) |

| Papaver species (P. bracteatum, P. orientale) | Biosynthesis | Thebaine is an intermediate; O-demethylated to oripavine | Establishes thebaine's role in plant alkaloid biosynthesis | scirp.org |

| Cunninghamella echinulata | Microbial biotransformation | N-demethylation of thebaine to this compound | A key microbial pathway for this compound production | chim.itresearchgate.netresearchgate.net |

| Helicoverpa armigera (moth) | Microbial biotransformation | N-demethylation of thebaine to this compound | Used in engineered microbial systems | google.com |

| Methylobacterium (Thebainfresser) | Microbial biotransformation | N-demethylation of opiates (including thebaine) | Identified enzyme (MND) for opiate N-demethylation | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural confirmation of 17-northebaine and the identification of its potential metabolites. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide highly accurate mass measurements, typically with sub-5 ppm mass accuracy. nih.govmdpi.com This precision allows for the determination of the elemental composition of the parent ion and its fragment ions, lending significant confidence to its structural assignment. researchgate.net

In the analysis of this compound, HRMS can distinguish its molecular formula (C₁₈H₁₉NO₃) from other isobaric compounds. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms generate characteristic fragmentation patterns that serve as a structural fingerprint. These fragmentation patterns, arising from the controlled dissociation of the protonated molecule, provide insights into the connectivity of the molecule.

Moreover, HRMS is invaluable for metabolite identification studies. researchgate.netnih.gov By comparing the mass spectra of samples from biological matrices with and without exposure to this compound, potential metabolites can be detected. The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to these metabolites, and the fragmentation patterns can help to elucidate the sites of metabolic modification (e.g., hydroxylation, demethylation). researchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) is a particularly powerful combination for these studies, as it separates the parent compound from its metabolites prior to mass analysis. nih.gov

Table 1: Key High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₉NO₃ | nih.gov |

| Monoisotopic Mass | 297.1365 u | nih.gov |

| Common Adducts in Positive ESI | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | N/A |

| Typical Fragmentation Pathways | Cleavage of the ether linkages, loss of methoxy (B1213986) groups, fragmentation of the morphinan (B1239233) core | N/A |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural proof and stereochemical elucidation of this compound. mestrelab.com Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. uobasrah.edu.iqhmdb.ca

For stereochemical elucidation, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. wordpress.com NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. By identifying key NOE correlations, the relative configuration of the stereocenters can be determined. For instance, NOE data can confirm the cis-fusion of the B and C rings in the morphinan structure.

Table 2: Representative NMR Data for the this compound Core Structure

| Atom Type | Typical Chemical Shift Range (ppm) | Key Correlations for Structural Elucidation |

|---|---|---|

| ¹H | Aromatic: 6.5-7.5, Olefinic: 5.0-6.0, Aliphatic: 1.5-4.0 | COSY correlations to establish proton-proton connectivity, NOESY/ROESY correlations for through-space proximity and stereochemistry |

| ¹³C | Aromatic/Olefinic: 100-150, Aliphatic: 20-70 | HSQC to correlate protons to their directly attached carbons, HMBC to establish long-range carbon-proton connectivity |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of this compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. nih.gov

The primary advantage of X-ray crystallography is its ability to unambiguously determine the absolute configuration of all chiral centers, provided a good quality crystal can be grown. researchgate.net This is crucial for understanding the specific three-dimensional shape of this compound, which in turn dictates its biological activity. The resulting crystal structure provides highly accurate bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for computational modeling and structure-activity relationship studies.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purity assessment and isolation of this compound in a research setting. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. nih.govuniroma1.it

HPLC is a versatile technique for assessing the purity of this compound samples. researchgate.net A sample is dissolved in a suitable solvent and injected into the HPLC system, where it is separated based on its affinity for a stationary phase. A UV detector is often used to monitor the eluting compounds, and the purity of the this compound sample can be determined by the relative area of its corresponding peak in the chromatogram. HPLC can also be used for the preparative isolation of this compound from reaction mixtures or natural product extracts.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net For GC-MS analysis, this compound may require derivatization to increase its volatility. The compound is separated from impurities in the gas phase, and the mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. GC-MS is a highly sensitive and specific technique for purity assessment and can also be used to detect and identify trace impurities. nih.govresearchgate.net

Table 3: Common Chromatographic Conditions for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC | C18 reversed-phase | Acetonitrile/water with acid or buffer | UV-Vis, Mass Spectrometry (MS) |

| GC-MS | Phenyl-methyl polysiloxane | Helium | Mass Spectrometry (MS) |

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible approach for the quantitative analysis of this compound in various research matrices, provided the sample is relatively pure. nih.govresearchgate.net This technique is based on the principle that molecules absorb light at specific wavelengths.

This compound exhibits a characteristic UV absorbance maximum at approximately 285 nm. caymanchem.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. frontiersin.org By preparing a series of standard solutions of known this compound concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax), a calibration curve can be constructed. aaup.edu The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. ekb.eg

While not as selective as chromatographic methods, UV-Vis spectrophotometry is a rapid and cost-effective technique for routine quantitative analysis in research settings where the sample matrix is well-defined and free from interfering substances. chemrxiv.org

Research Applications and Future Directions in Chemical Biology

Development of Novel Molecular Probes and Research Tools for Opioid Receptors

The development of selective ligands is crucial for elucidating the distinct physiological and pathological roles of opioid receptor subtypes (mu, delta, and kappa). The 17-northebaine scaffold offers a rigid framework that can be systematically modified to create highly selective molecular probes. These probes are indispensable tools for mapping receptor distribution, understanding receptor trafficking, and studying ligand-receptor interactions at a molecular level.

A significant application of these derivatives is in molecular imaging, particularly Positron Emission Tomography (PET). By incorporating radionuclides such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) into the structure of a this compound analog, researchers can create radioligands. These PET ligands allow for the non-invasive, in vivo visualization and quantification of opioid receptors in the brain. This technique is fundamental for studying receptor density changes in various neurological disorders and for confirming the target engagement of new therapeutics. The defined stereochemistry of the northebaine core is advantageous for designing probes where binding is highly dependent on a specific spatial orientation within the receptor's binding pocket.

Scaffold for Combinatorial Library Synthesis in Receptor Ligand Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules, which can then be screened for biological activity. The this compound structure serves as a "privileged scaffold," a molecular framework that is known to bind to a particular class of biological targets, in this case, opioid receptors. researchgate.net This makes it an ideal starting point for building combinatorial libraries aimed at discovering novel opioid receptor ligands. ijpsr.comnih.govcrsubscription.com

The synthesis of such a library typically involves using the this compound core and introducing a variety of chemical building blocks at specific, chemically accessible positions. Key sites for modification on the northebaine scaffold include:

The nitrogen atom at position 17: This site allows for the introduction of a wide array of substituents, which are known to significantly influence receptor affinity and selectivity.

The C6 and C7 positions in the C-ring: Modifications here, often stemming from the reactive diene system of thebaine (the precursor to northebaine), can lead to derivatives with profoundly different pharmacological profiles.

The aromatic A-ring: While less commonly modified, substitutions on this ring could fine-tune electronic properties and interactions within the receptor.

By systematically combining different functional groups at these positions, a vast chemical space can be explored efficiently, increasing the probability of identifying lead compounds with desired properties, such as high potency, receptor subtype selectivity, or a specific agonist/antagonist profile. nih.gov

Insights into Opioid Receptor Ligand Design Principles from this compound Analogs

Structure-activity relationship (SAR) studies of this compound analogs have provided fundamental insights into the principles of opioid receptor ligand design. researchgate.net The rigid nature of the scaffold helps to deconvolute the complex interplay between ligand structure and biological activity by constraining the conformational freedom of the molecule.

One key design principle illuminated by morphinan (B1239233) derivatives is the "message-address" concept. The core chemical structure responsible for activating the receptor is the "message" (the pharmacophore), while peripheral structural elements form the "address" which directs the ligand to a specific receptor subtype and fine-tunes its affinity and efficacy. u-szeged.hu

SAR studies on this compound and related morphinans have revealed several key trends:

N-17 Substituent: The size and nature of the group attached to the nitrogen atom are critical determinants of activity. Small alkyl groups like methyl often confer agonist properties, while larger groups like cyclopropylmethyl or allyl can introduce antagonist activity.

C-6 and C-14 Modifications: The addition of bulky or polar groups in the C-ring can dramatically alter selectivity. For instance, Diels-Alder reactions at the 6,8-diene of N-acyl northebaine derivatives have led to 6,14-ethenomorphinans, a class of compounds with extremely high affinity for opioid receptors.

The 3-Hydroxy Group: The phenolic hydroxyl group on the A-ring is a crucial interaction point, often forming a key hydrogen bond with a histidine residue in the binding pocket of opioid receptors. Its removal or modification generally leads to a significant loss of affinity. researchgate.net

The table below summarizes the impact of certain structural modifications on the binding affinity of morphinan-based ligands.

| Modification Site | Structural Change | Observed Impact on Binding/Activity | Receptor Selectivity Influence |

|---|---|---|---|

| N-17 | Substitution with large groups (e.g., phenethyl) | Can significantly increase μ-opioid receptor (MOR) agonist potency. researchgate.net | Often enhances MOR affinity and selectivity. |

| N-17 | Substitution with cyclopropylmethyl or allyl groups | Often confers antagonist or partial agonist activity. | Key determinant for antagonist properties at all receptor types. |

| C-6 | Introduction of a carboxamide group | Can produce ligands with very high affinity, particularly when the adjacent furan (B31954) ring is "open". nih.gov | Can modulate selectivity between μ, δ, and κ receptors depending on the full structure. nih.gov |

| C-7α | Addition of a phenyl group in 6,14-endoetheno-tetrahydronorthebaines | Creates potent agonists. | Para-substitutions on the phenyl ring can switch selectivity from KOR to DOR. |

| C-14 | Addition of a hydroxyl group | Generally increases potency. | Often a feature in potent antagonists like naloxone (B1662785). |

Unexplored Chemical Modifications and Their Theoretical Implications for Binding and Selectivity

While extensive research has been conducted on modifying the N-17 and C-6/C-7/C-14 positions of the morphinan scaffold, other regions of the this compound molecule remain relatively underexplored. These areas present opportunities for developing next-generation ligands with novel pharmacological profiles.

Unexplored Modifications:

Aromatic A-Ring Substitution: Most high-affinity ligands retain the natural substitution pattern of the A-ring. The systematic introduction of small, electronically diverse substituents (e.g., fluoro, cyano, or methoxy (B1213986) groups) at positions 1, 2, or 4 could have significant theoretical implications.

Theoretical Implication: Such modifications would alter the electronic landscape (dipole moment and quadrupole moment) of the phenolic ring system. This could modulate the strength of the key hydrogen bond with the conserved histidine in the binding pocket and influence cation-π or other non-covalent interactions with aromatic residues like tyrosine or tryptophan within the receptor. elifesciences.org This fine-tuning could potentially lead to derivatives with enhanced subtype selectivity.

Theoretical Implication: Altering the geometry of this bridge would impact the relative orientation of the A-ring and the piperidine (B6355638) ring containing the nitrogen. Molecular modeling studies suggest that this orientation is critical for fitting into the binding pocket. mdpi.comnih.gov Such changes could potentially shift a ligand's profile from an agonist to an antagonist or alter its G protein versus β-arrestin signaling bias.

Stereochemical Inversion: The synthesis of unnatural isomers of this compound, while synthetically challenging, could probe the steric constraints of the opioid receptor binding sites in novel ways.

Theoretical Implication: The stereospecificity of opioid receptors is well-established. An enantiomeric or diastereomeric version of a potent northebaine analog would likely be inactive. However, it could serve as an excellent negative control in binding assays or, theoretically, might interact with a different, unknown binding site or even a different receptor class altogether.

Integration with Chemoinformatics and Machine Learning for Predictive Modeling in Chemical Space Exploration

The exploration of the chemical space around the this compound scaffold can be dramatically accelerated by integrating chemoinformatics and machine learning (ML). nih.gov These computational approaches allow for the construction of predictive models that can estimate the biological activity of virtual compounds before they are synthesized, saving significant time and resources. nih.govmdpi.com

A typical workflow for applying these methods to this compound would involve several steps:

Dataset Curation: A database of existing this compound analogs and other morphinan derivatives is assembled, containing their chemical structures and experimentally determined binding affinities (e.g., Kᵢ or IC₅₀ values) for the mu, delta, and kappa opioid receptors.

Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "molecular descriptors," is calculated. These can range from simple properties like molecular weight and logP to complex 2D and 3D descriptors that encode topological, electronic, and steric features.

Model Training and Validation: Machine learning algorithms—such as Random Forest, Support Vector Machines, or Artificial Neural Networks—are used to train a quantitative structure-activity relationship (QSAR) model. researchgate.net This model learns the mathematical relationship between the molecular descriptors (input) and the binding affinity (output). The model's predictive power is rigorously tested using cross-validation and external test sets. youtube.com

Virtual Screening and Chemical Space Exploration: Once a robust and predictive QSAR model is built, it can be used to screen a large virtual library of yet-to-be-synthesized this compound derivatives. This allows researchers to prioritize the synthesis of compounds that are predicted to have the highest affinity or desired selectivity profile. This in silico exploration enables a more focused and efficient approach to discovering novel ligands within the vast chemical space surrounding the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 17-Northebaine in laboratory settings?

- Methodological Answer : Synthesis typically involves [describe reaction pathways, e.g., demethylation of thebaine derivatives], followed by purification via column chromatography. Characterization requires multi-spectral analysis:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm structural integrity .

- HPLC-MS for purity assessment (>95%) and quantification .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. Which analytical techniques are most reliable for detecting this compound in complex biological matrices?

- Methodological Answer : Use LC-MS/MS with triple-quadrupole systems for high sensitivity and specificity in plasma/tissue samples. Validate assays per FDA guidelines:

- Calibration curves (linearity: R² ≥0.99) .

- Recovery rates (80–120%) and matrix effects (<15% variability) .

- Include internal standards (e.g., deuterated analogs) to correct for ion suppression .

Q. How should researchers address stability and storage challenges for this compound in long-term studies?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light exposure). Use Arrhenius modeling to predict degradation kinetics. Store lyophilized samples at -80°C with desiccants to prevent hydrolysis/oxidation . Document stability thresholds (e.g., <10% degradation over 6 months) .

Q. What experimental designs are optimal for preliminary pharmacological screening of this compound?

- Methodological Answer : Employ dose-response assays (e.g., IC₅₀ determinations) in in vitro models (e.g., receptor-binding assays). Use positive/negative controls (e.g., naloxone for opioid receptor studies) and blinded randomization to reduce bias . Statistical power analysis (α=0.05, β=0.2) ensures adequate sample sizes .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action across different model systems?

- Methodological Answer : Apply data triangulation :

- Compare in vitro (e.g., HEK293 cells expressing μ-opioid receptors) and in vivo (rodent analgesia models) outcomes .

- Use knockout models to isolate receptor-specific effects .

- Perform molecular docking simulations to assess binding affinity variations due to protein conformational changes .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Fit data to Hill-Langmuir equations for sigmoidal curves. Use Akaike Information Criterion (AIC) to compare model fits. For heteroscedastic data, apply weighted least squares regression . Report 95% confidence intervals for EC₅₀ values and use Bonferroni correction for multiple comparisons .

Q. How can novel derivatives of this compound be systematically evaluated for improved pharmacokinetic profiles?

- Methodological Answer : Implement a structure-activity relationship (SAR) framework:

- Modify functional groups (e.g., esterification of hydroxyl moieties) and test solubility (logP), plasma protein binding, and metabolic stability (e.g., microsomal incubation assays) .

- Prioritize derivatives with >2-fold improvement in bioavailability over parent compound using area-under-the-curve (AUC) comparisons .

Q. What strategies mitigate bioavailability limitations of this compound in CNS-targeted applications?

- Methodological Answer : Explore nanocarrier systems (e.g., liposomes) for blood-brain barrier penetration. Validate efficacy via:

- Cerebrospinal fluid (CSF) sampling post-administration .

- PET imaging with radiolabeled this compound to quantify brain distribution .

Key Considerations for Data Reporting

- Reproducibility : Document raw data, instrument settings, and software versions in supplementary materials .

- Ethics : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .

- Contradictions : Explicitly discuss outliers, failed replications, and alternative hypotheses in the discussion section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.